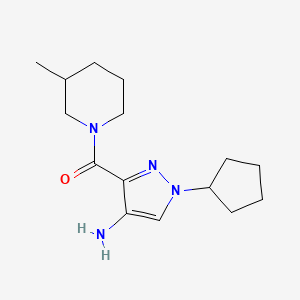

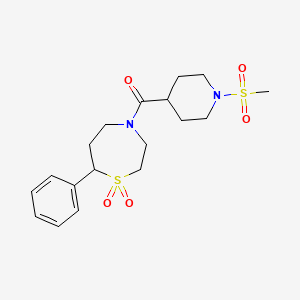

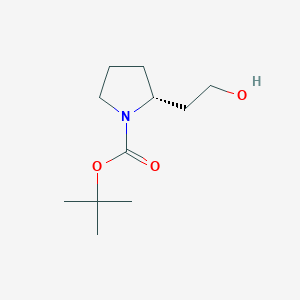

![molecular formula C18H16N6OS2 B2718245 N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide CAS No. 1226431-56-6](/img/structure/B2718245.png)

N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain several notable substructures, including a benzothiazole, a thiazole, and a pyrimidine ring. Benzothiazoles are heterocyclic aromatic compounds and are part of many pharmaceuticals and dyes. Thiazoles are also a type of heterocyclic compound and are found in many drugs, including some antifungal, antibacterial, and antiviral medications. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole, thiazole, and pyrimidine rings are all aromatic, meaning they have a cyclic, planar structure with pi electrons delocalized across the ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like the size and shape of the molecule, the presence and position of any functional groups, and the overall charge distribution would all play a role .Applications De Recherche Scientifique

Synthesis Applications

Synthetic Routes and Building Blocks : The compound has been utilized as a key intermediate in the synthesis of complex heterocyclic structures. For instance, Janardhan et al. (2014) highlighted its use in generating fused thiazolo[3,2-a]pyrimidinones, employing N-aryl-2-chloroacetamides as electrophilic components. This approach facilitated the formation of ring-annulated products with confirmed structures through analytical and spectral studies, including X-ray data (Janardhan, Srinivas, Rajitha, & Péter, 2014).

Chemical Stability and Modifications : Research on the structural modifications of related benzothiazole derivatives revealed efforts to enhance metabolic stability, as noted by Stec et al. (2011). They explored various heterocyclic analogs to mitigate metabolic deacetylation, identifying alternatives that retained in vitro potency and in vivo efficacy with minimal deacetylated metabolites, demonstrating the importance of structural optimization in medicinal chemistry (Stec et al., 2011).

Pharmaceutical Research

Antitumor Potential : The antitumor activities of benzothiazole derivatives, including structures analogous to the compound , have been assessed against various human tumor cell lines. Yurttaş et al. (2015) synthesized derivatives and evaluated their antitumor efficacy, identifying specific compounds with considerable activity against certain cancer types (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial and Antifungal Activities : Mokhtari and Pourabdollah (2013) investigated N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives for antimicrobial effectiveness against pathogenic bacteria and Candida species. The study highlighted the influence of structural variations on antimicrobial potency, particularly against fungal pathogens (Mokhtari & Pourabdollah, 2013).

Photophysical Properties

Crystallographic Insights : Balijapalli et al. (2017) provided a detailed examination of the photophysical properties of N-(benzo[d]thiazol-2-yl)acetamide crystals. The study elucidated the role of hydrogen bonding in the assembly of molecules and the impact of various substituents on the benzothiazole moiety, revealing insights into the structural characteristics that influence photophysical behaviors (Balijapalli et al., 2017).

Mécanisme D'action

Target of Action

The primary targets of N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide Similar compounds have been shown to exhibit antibacterial activity .

Mode of Action

The exact mode of action of This compound It’s worth noting that similar compounds have been found to exhibit promising activity against staphylococcus aureus .

Biochemical Pathways

The specific biochemical pathways affected by This compound Similar compounds have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Pharmacokinetics

The ADME properties and bioavailability of This compound Similar compounds have been reported to show a favourable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been found to exhibit bactericidal activity against staphylococcus aureus .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6OS2/c1-10-7-11(2)20-16(19-10)24-17-21-12(9-26-17)8-15(25)23-18-22-13-5-3-4-6-14(13)27-18/h3-7,9H,8H2,1-2H3,(H,22,23,25)(H,19,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIKCPIBMMSXFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

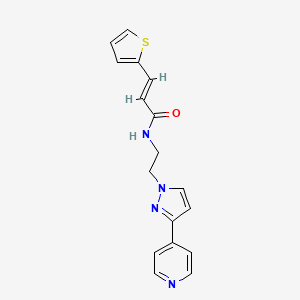

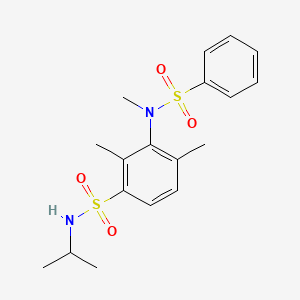

![N'-cyclohexyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide](/img/structure/B2718168.png)

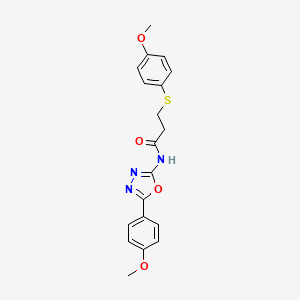

![1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2718174.png)